![molecular formula C22H15N5O3 B2650150 N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 891121-33-8](/img/structure/B2650150.png)
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of phenylpyridazines This compound is characterized by the presence of a triazolo-pyridazine ring system fused with a phenyl group and a chromene carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The chromene carboxamide moiety is then introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a unique structure that combines a triazolopyridazine moiety with a chromene carboxamide. The molecular formula is C16H14N4O3, and it presents interesting characteristics that make it suitable for further chemical modifications and applications in drug development.
Medicinal Chemistry
-
Anticancer Activity :
- Preliminary studies have indicated that N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer properties. Research has shown its ability to induce apoptosis in various cancer cell lines and inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival pathways such as c-Met and Pim-1 .
- Enzyme Inhibition :
Biological Studies
- Molecular Docking Studies :
- Cellular Mechanisms :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent against breast cancer .
Case Study 2: Enzyme Inhibition
Another research article focused on the enzyme inhibitory activity of this compound against c-Met and Pim-1 kinases. The results indicated a significant reduction in kinase activity upon treatment with the compound, leading to decreased cell viability in cancerous cell lines. This study supports the hypothesis that targeting these kinases could be a viable strategy for cancer treatment .
Wirkmechanismus
The mechanism of action of N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory responses and the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide: Shares a similar triazolo-pyridazine core but differs in the substituent groups.
Lin28-IN-1632: Another compound with a triazolo-pyridazine structure, known for its role as a Lin28-let-7 antagonist.
Uniqueness
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a triazolo-pyridazine core with a chromene carboxamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Biologische Aktivität
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H15N5O
- Molecular Weight : 281.31 g/mol
- CAS Number : 108825-65-6
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxicity against various cancer cell lines.
The selectivity towards cancerous cells over non-cancerous cells suggests a promising therapeutic index.
The compound operates through multiple pathways:
- Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G2/M phase transition.
- Induction of Apoptosis : The compound activates caspases and induces mitochondrial dysfunction leading to programmed cell death.
- Targeting Specific Pathways : It has been shown to inhibit key signaling pathways involved in tumor growth and survival.
Study 1: Screening for Anticancer Activity
A study conducted by Walid Fayad et al. identified this compound through a drug library screening on multicellular spheroids. The findings indicated that it effectively reduced tumor growth in vitro and demonstrated lower toxicity in normal cells compared to cancer cells .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the triazole ring significantly enhance anticancer activity. Compounds with additional methyl groups showed improved potency against MCF-7 cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests good absorption in the human intestine and moderate blood-brain barrier permeability. Notably, it is not a substrate for P-glycoprotein, indicating a lower risk of drug-drug interactions .
Toxicology Assessment
In vitro tests indicate that the compound is non-toxic according to the Ames test, suggesting it does not induce mutagenic effects .
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c1-13-24-25-20-10-9-18(26-27(13)20)14-6-4-7-16(11-14)23-21(28)17-12-15-5-2-3-8-19(15)30-22(17)29/h2-12H,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLULFDOGHQWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.